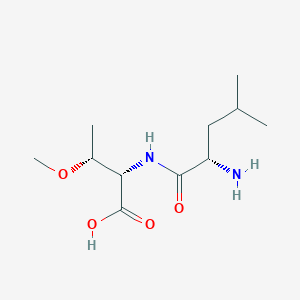

L-Leucyl-O-methyl-L-threonine

Description

Properties

CAS No. |

61242-92-0 |

|---|---|

Molecular Formula |

C11H22N2O4 |

Molecular Weight |

246.30 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methoxybutanoic acid |

InChI |

InChI=1S/C11H22N2O4/c1-6(2)5-8(12)10(14)13-9(11(15)16)7(3)17-4/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t7-,8+,9+/m1/s1 |

InChI Key |

BIKGACINNSOHFH-VGMNWLOBSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)N)OC |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)OC)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Structural Overview and Significance

L-Leucyl-O-methyl-L-threonine consists of L-leucine linked via an amide bond to O-methyl-L-threonine, where the hydroxyl group of threonine is methylated. This modification enhances metabolic stability compared to unmodified peptides, making it a candidate for therapeutic applications. The compound’s antimalarial activity against Plasmodium berghei in murine models underscores its pharmacological relevance.

Preparation of O-methyl-L-threonine

O-methyl-L-threonine serves as the critical building block for this dipeptide. Its synthesis involves two primary steps: protection of threonine’s functional groups followed by selective O-methylation .

Protection of L-Threonine

L-Threonine contains both carboxylic acid (–COOH) and hydroxyl (–OH) groups, necessitating protection to prevent undesired side reactions during methylation.

Tert-Butyl Protection

A patented method employs isobutylene and concentrated sulfuric acid in dimethoxyethane (DME) at 0–5°C for 24 hours to protect both the carboxyl and hydroxyl groups. The reaction achieves a 92% crude yield of L-threonine-O-(1,1-dimethylethyl)-1,1-dimethylethyl ester, with purity exceeding 99% after vacuum distillation.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dimethoxyethane (DME) |

| Temperature | 0–5°C |

| Reaction Time | 24 hours |

| Isobutylene Molar Ratio | 35–45 equivalents |

| Acid Catalyst | H₂SO₄ (concentrated) |

This method minimizes side products such as N-alkylated derivatives, which are common at higher temperatures.

Synthesis of L-Leucine Derivative

L-Leucine requires activation of its carboxyl group for peptide bond formation. Common strategies include:

Carboxyl Activation

The mixed carbonic anhydride method employs isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF) at –15°C to generate an activated leucine intermediate.

Reaction Scheme:

- L-Leucine + Isobutyl chloroformate → Activated leucine

- Activated leucine + O-methyl-L-threonine → this compound

Peptide Coupling Strategies

Coupling O-methyl-L-threonine with activated L-leucine is achieved through solution-phase peptide synthesis .

Dicyclohexylcarbodiimide (DCC) Mediated Coupling

A widely used method involves DCC and N-hydroxysuccinimide (NHS) to facilitate amide bond formation.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Coupling Agent | DCC (1.1 equivalents) |

| Additive | NHS (1.1 equivalents) |

| Solvent | Dichloromethane (DCM) |

| Reaction Time | 4–6 hours |

| Temperature | 0°C → Room temperature |

This method yields the dipeptide in 65–75% crude yield, with purity dependent on subsequent purification.

Purification and Analytical Validation

Chromatographic Purification

Crude this compound is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (+0.1% TFA).

HPLC Conditions:

| Parameter | Value |

|---|---|

| Column | C18 (5 µm, 250 × 4.6 mm) |

| Mobile Phase | 0.1% TFA in H₂O (A), 0.1% TFA in CH₃CN (B) |

| Gradient | 10% B → 50% B over 30 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

Applications and Biological Activity

This compound demonstrates prolonged survival time in Plasmodium berghei-infected mice at doses of 160–640 mg/kg, though its efficacy is lower than the parent O-methyl-L-threonine. This suggests that peptide derivatives may require optimized pharmacokinetic profiles for therapeutic use.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-O-methyl-L-threonine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group of O-methyl-L-threonine can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl groups in the peptide backbone can be reduced to form alcohols.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

L-Leucyl-O-methyl-L-threonine has several scientific research applications, including:

Chemistry: It is used as a model compound to study peptide synthesis and reactions.

Industry: It is used in the development of peptide-based drugs and as a building block for more complex molecules.

Mechanism of Action

L-Leucyl-O-methyl-L-threonine exerts its effects through various molecular targets and pathways. One key mechanism involves the activation of the mechanistic target of rapamycin complex 1 (mTORC1) pathway, which regulates cell growth and metabolism . The compound is transported into cells via amino acid transporters, where it can influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties

Key Observations:

Antimalarial Efficacy

In murine models, this compound outperformed its individual components (O-methyl-L-threonine and L-leucine), suggesting synergistic effects from the dipeptide structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.